![molecular formula C19H20N2O3S B2970365 N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-41-0](/img/structure/B2970365.png)

N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

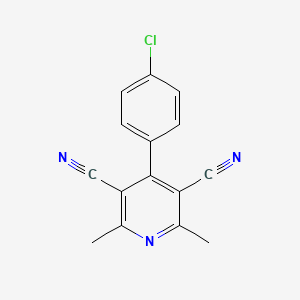

“N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . It is part of a series of compounds designed as modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in cancer metabolism . This compound has been identified in in silico studies as a potent modulator of PKM2 .

Applications De Recherche Scientifique

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including compounds like N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are noted for their wide range of biological activities. This class of compounds is involved in the development of pharmacological agents with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide hybrids have led to the synthesis of compounds incorporating diverse moieties, leading to significant biological activities (Ghomashi et al., 2022).

Synthesis of Quinolines

N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide falls within the quinoline class, and its derivatives are synthesized through various methods, including the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as an efficient reagent. Such methods facilitate the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, contributing to the exploration of their potential applications in scientific research (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Antimicrobial Applications

The synthesis and evaluation of sulfonamide derivatives, including quinoline clubbed with sulfonamide moiety, have shown potential as antimicrobial agents. This underscores the significance of such compounds in the development of new treatments for bacterial infections, reflecting the diverse applicability of sulfonamide-based compounds in addressing antimicrobial resistance (Biointerface Research in Applied Chemistry, 2019).

Molecular and Structural Analysis

Research on polymorphic modifications of related compounds has revealed insights into their structural properties and potential applications in medical science, such as the discovery of new remedies for hypertension. These studies contribute to our understanding of how the structural nuances of such compounds can influence their biological efficacy and potential therapeutic applications (Shishkina et al., 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .

Mode of Action

The compound acts as a modulator of PKM2, shifting it between highly active and less active states . The compound was identified in in silico studies as a potent modulator of PKM2 . It interacts with PKM2, leading to a reduction in the intracellular pyruvate level in A549 lung cancer cells .

Biochemical Pathways

The compound affects the glycolytic pathway, specifically the step catalyzed by PKM2 . By modulating the activity of PKM2, it impacts the production of ATP, a critical component of cellular energy metabolism .

Result of Action

The compound’s action leads to a reduction in the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . It exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-6-3-4-8-17(13)20-25(23,24)16-10-14-7-5-9-21-18(22)12-15(11-16)19(14)21/h3-4,6,8,10-11,20H,2,5,7,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIMPWQMCWMTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2970282.png)

![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)

![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)

![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)

![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)

![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)